molecular formula C17H19N5 B2456984 2-(propan-2-yl)-1-[1-(pyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2415500-01-3

2-(propan-2-yl)-1-[1-(pyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2456984
CAS No.: 2415500-01-3
M. Wt: 293.374
InChI Key: KUOFTZFDDZLLOZ-UHFFFAOYSA-N
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Description

2-(propan-2-yl)-1-[1-(pyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-yl)-1-[1-(pyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the azetidine ring: Starting from a suitable pyrimidine derivative, the azetidine ring can be formed through cyclization reactions.

    Introduction of the benzodiazole moiety: The benzodiazole ring can be introduced via condensation reactions involving appropriate benzene derivatives.

    Substitution reactions: The isopropyl group can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxides or other oxidized derivatives.

    Reduction: Reduction reactions could convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, 2-(propan-2-yl)-1-[1-(pyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole could be explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs, particularly if it exhibits desirable pharmacological properties.

Industry

In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(propan-2-yl)-1-[1-(pyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Receptor interaction: Modulating receptor function, leading to downstream effects on cellular signaling pathways.

    DNA/RNA interaction: Intercalating into nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole derivatives: Compounds with similar benzodiazole structures.

    Azetidine derivatives: Compounds containing the azetidine ring.

    Pyrimidine derivatives: Compounds with pyrimidine moieties.

Uniqueness

The uniqueness of 2-(propan-2-yl)-1-[1-(pyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole lies in its combination of structural features. The presence of the isopropyl group, azetidine ring, pyrimidine moiety, and benzodiazole core may confer distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-propan-2-yl-1-(1-pyrimidin-2-ylazetidin-3-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-12(2)16-20-14-6-3-4-7-15(14)22(16)13-10-21(11-13)17-18-8-5-9-19-17/h3-9,12-13H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOFTZFDDZLLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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